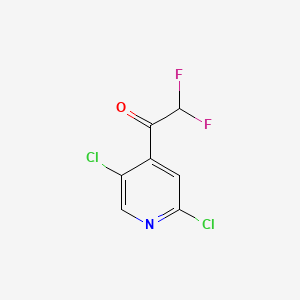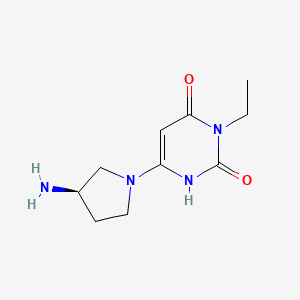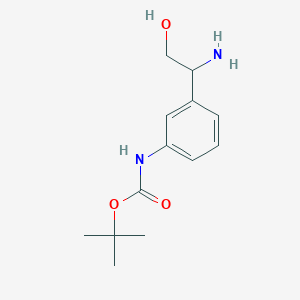
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and 2,2-difluoroethanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,5-dichloropyridine is reacted with 2,2-difluoroethanone in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce a range of oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
2,5-Dichloropyridine: Shares the dichloropyridine core but lacks the difluoroethanone moiety.
2,2-Difluoroethanone: Contains the difluoroethanone group but lacks the pyridine ring.
1-(2,4-Dichloropyridin-3-yl)-2,2-difluoroethanone: A structural isomer with chlorine atoms at different positions on the pyridine ring.
Uniqueness: 1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H3Cl2F2NO |
|---|---|
Poids moléculaire |
226.00 g/mol |
Nom IUPAC |
1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
Clé InChI |
DABPAFYYJPCZKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)

![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)



